methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a fused heterocyclic system, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate typically involves multi-step organic reactions. One common method involves the reaction of secondary enamides and enecarbamates with N-aryl-3-hydroxyisoindolinones. This reaction is mediated by Lewis acids such as BF3, leading to the formation of the desired isoindoloquinazolinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs
Scientific Research Applications
Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of isoindoloquinazolinones with various biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate include other isoindoloquinazolinones and related heterocyclic compounds. Examples include:
- Methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate
- 3-{9,10-dimethoxy-5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit. Its fused heterocyclic system and the presence of multiple functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17N3O5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C20H17N3O5/c1-28-17(25)10-21-16(24)11-22-18-12-6-2-3-7-13(12)20(27)23(18)15-9-5-4-8-14(15)19(22)26/h2-9,18H,10-11H2,1H3,(H,21,24) |
InChI Key |
OEDQDXKFZFULHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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